molecular formula C34H38Cl2F2N6O2S B607210 Methyl 4-(trifluoromethyl)picolinate CAS No. 1235575-97-9

Methyl 4-(trifluoromethyl)picolinate

Cat. No. B607210
M. Wt: 703.67
InChI Key: QUYOIFDRHGZSFZ-YABFKZQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DS-5272 is a potent and orally active p53-MDM2 interaction inhibitor.

Scientific Research Applications

Fluorination and Derivative Synthesis

Methyl 4-(trifluoromethyl)picolinate has been explored in the context of fluorination reactions. A study by Plevey, Rendell, and Tatlow (1982) discussed the fluorination of methyl pyridines, including transformations involving −CF3, −CHF2, or −CH2F groups, which are key in the synthesis of various polyfluoro-4-picolines (Plevey, Rendell, & Tatlow, 1982).

Luminescence and Vapochromism

Research by Cariati, Bu, and Ford (2000) explored the luminescence and vapochromism of solids like [CuI(4-pic)]4 and [CuI(4-pic)]∞, where pic denotes methyl pyridine. This study highlights the potential of such compounds in understanding luminescent materials (Cariati, Bu, & Ford, 2000).

Antitumor Drug Synthesis

Yao Jian-wen (2012) discussed the synthesis of Sorafenib, an antitumor drug, using intermediate methyl 4-chloropicolinate. This demonstrates the relevance of methyl picolinate derivatives in pharmaceutical synthesis (Yao Jian-wen, 2012).

Functionalization and Structural Transformation

Laha, Jethava, and Patel (2015) developed a transition-metal-free method for intramolecular carbonylation of arenes in 2-aryl-3-picolines, showcasing the potential of methyl group functionalization in creating diverse molecular structures (Laha, Jethava, & Patel, 2015).

Biochemical Applications

Shinitzky and Rivnay (1977) demonstrated the use of quaternary salts of 4-picoline as efficient quenchers of tryptophan fluorescence in membrane proteins. This suggests its utility in biochemical and biophysical studies (Shinitzky & Rivnay, 1977).

Catalysis and Oxidation Processes

Takehira et al. (2004) researched the catalytic behavior of CrV0.95P0.05O4 in the oxidation of picolines, providing insights into the role of methylpyridines in catalytic processes (Takehira et al., 2004).

Environmental and Toxicological Studies

Nguyen et al. (1988) investigated the biotransformations of γ-picoline (4-methylpyridine) in rats, highlighting its environmental and toxicological aspects (Nguyen et al., 1988).

Electroluminescent Devices

Jou et al. (2009) reported on a high molecule iridium complex incorporating picolinate for use in blue-green organic light-emitting diodes, demonstrating the material's potential in optoelectronic applications (Jou et al., 2009).

properties

IUPAC Name

methyl 4-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-14-7(13)6-4-5(2-3-12-6)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCIYNOPRUVFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450878
Record name Methyl 4-(trifluoromethyl)picolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(trifluoromethyl)picolinate

CAS RN

455941-78-3
Record name Methyl 4-(trifluoromethyl)picolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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